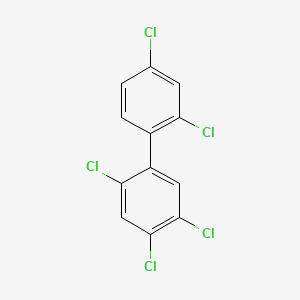

2,2',4,4',5-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQJBFRGXHMNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073496 | |

| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-01-7 | |

| Record name | PCB 99 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,4,4 ,5 Pentachlorobiphenyl

Global and Regional Distribution Patterns in Abiotic Environmental Compartments

2,2',4,4',5-Pentachlorobiphenyl is a synthetic compound that persists in the environment and is subject to global distribution. ospar.org Its presence is noted in various environmental compartments, including the air, water, soil, and even remote cryospheric regions. nih.govccme.ca

Atmospheric Transport and Deposition Dynamics

Due to its semi-volatile nature, this compound undergoes long-range atmospheric transport. nih.gov Less chlorinated PCBs are more volatile and thus more easily transported away from contamination sources. nih.gov This transport can occur with the compound in the vapor phase or adsorbed to atmospheric particles. williams.edu The movement of PCBs in the atmosphere is influenced by the degree of chlorination. nih.gov

Deposition from the atmosphere occurs through both dry and wet processes. williams.edu Dry deposition involves the settling of particle-bound PCBs, while wet deposition occurs when the compound is scavenged from the air by rain or snow. williams.edunih.gov In the high Arctic, where precipitation is low, dry deposition from the air-water exchange of gaseous or particle-bound PCBs is a significant contribution. williams.edu Studies have shown that approximately 85% of atmospheric PCBs exist in the gas phase. nih.gov

Aquatic System Partitioning and Sediment Accumulation Profiles

In aquatic environments, this compound demonstrates a strong tendency to partition from the water column to sediments due to its hydrophobic nature. ospar.orgepa.gov This is influenced by its high octanol-water partition coefficient (Kow). frontiersin.org As a result, marine sediments, particularly those with high organic carbon content, can accumulate PCBs to much higher concentrations than the surrounding water. ospar.orgospar.org

Sediments act as a primary sink for this compound, leading to long-term accumulation. ospar.orgospar.org Studies of sediment have shown that mean concentrations of PCB-118 have been found at or above levels that could pose an unacceptable risk to the environment in several assessment areas. ospar.orgospar.org For instance, in two of six assessed areas in one study, sediment concentrations of PCB-118 were above the Environmental Assessment Criteria (EAC), indicating potential adverse effects on marine life. ospar.org The partitioning of PCBs between the dissolved and particulate phases is also influenced by temperature and the amount of suspended solids. epa.gov

Concentrations of PCB-118 in Aquatic Environments

| Location | Matrix | Concentration | Notes |

|---|---|---|---|

| Hornsund Fjord, Svalbard | Suspended Particulate Matter | Dominant dl-PCB congener | Concentrations of total dl-PCBs ranged from 2.43 to 46.43 pg/L. researchgate.net |

| San Diego Bay, USA | Water Column | Detected | Study focused on partition coefficients between dissolved and solid phases. researchgate.net |

| Songhua River, China | Sediment | 0.26-9.7 ng/g dw (total PCBs) | Water concentrations of total PCBs ranged from 1.1 to 14 ng/L. researchgate.net |

Terrestrial Soil Contamination Profiles and Pedospheric Mobility

Soil contamination with this compound occurs through atmospheric deposition and the land application of contaminated materials like sewage sludge. ccme.caepa.gov Due to its strong adsorption to soil organic matter, the mobility of this compound in soil is generally low. ccme.cafrontiersin.org Higher chlorinated PCBs tend to adsorb more readily to soil particles than lower chlorinated ones. ccme.ca

The movement of PCBs within the soil is inversely proportional to the soil's organic matter content. ccme.ca While leaching into groundwater is limited, uptake by plants can occur. ccme.ca Plant roots tend to accumulate more PCBs than stems or leaves, primarily through surface adsorption. ccme.ca The primary source of PCBs in leaves and stems is often from atmospheric deposition directly onto the plant. ccme.ca

US EPA Regional Screening Levels for 2,3',4,4',5-Pentachlorobiphenyl (a related compound)

| Matrix | Use | Screening Level (mg/kg) |

|---|---|---|

| Soil | Resident | 1.20e-01 |

| Soil | Industrial | 4.90e-01 |

Cryospheric Presence and Remote Environment Transport Mechanisms

The detection of this compound in remote cryospheric environments like the Arctic is strong evidence of its capacity for long-range atmospheric transport. nih.govnih.gov This occurs through a process known as "global fractionation" or the "grasshopper effect," where semi-volatile compounds evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in colder, higher-latitude areas. williams.edu

Once in the Arctic, PCBs can be sequestered in snow and ice. nih.gov For example, the estimated burden of ten representative PCB congeners (including PCB-118) in the snow and ice of the Beaufort Sea was 6.17 ± 3.34 kg. nih.gov There is concern that climate change and melting ice could remobilize these stored pollutants. researchgate.netnih.gov Pan-Arctic rivers also serve as a significant source of PCBs to the Arctic Ocean. nih.gov

Inter-Compartmental Exchange and Fluxes in Environmental Systems

The movement of this compound between different environmental compartments is a dynamic process that governs its ultimate fate and distribution.

Air-Water Interfacial Exchange Dynamics

The exchange of PCBs across the air-water interface is a key process influencing their concentrations in both aquatic and atmospheric systems. url.edunih.gov This exchange is bidirectional, with the direction of net flux (volatilization from water to air, or absorption from air to water) depending on the concentration gradient between the two media. nih.gov

In contaminated water bodies, volatilization can be a significant removal mechanism. nih.gov For instance, in Baltimore Harbor, it was estimated that air-water exchange is an efficient removal process for PCBs from the water column. nih.gov Conversely, atmospheric deposition can be the primary source of PCBs to water bodies in remote locations. url.edu The rate of this exchange is influenced by factors like wind speed and temperature, with higher winds and temperatures often leading to increased volatilization. nih.govresearchgate.net

Sediment-Water Interfacial Processes

The interface between sediment and water is a critical zone governing the fate and transport of this compound (PCB-101) in aquatic ecosystems. Sediments often act as a major reservoir for hydrophobic compounds like PCB-101. The processes occurring at this boundary, including diffusion, resuspension, and bioturbation, dictate whether sediments serve as a long-term sink or a secondary source of this contaminant to the overlying water column.

The exchange of dissolved PCB-101 between sediment porewater and the overlying water is primarily driven by molecular diffusion. However, the magnitude of this process alone is often insufficient to explain the observed flux rates in many systems. nih.gov Field-derived data from the Hudson River for various PCB congeners have shown that sediment-water exchange coefficients are significantly larger than what would be expected from molecular diffusion alone, suggesting other mechanisms are at play. nih.gov These coefficients also exhibit seasonal dependence, with peak values often preceding peak water temperatures. nih.gov

Sediment resuspension, caused by hydrodynamic forces such as currents and storm events, can dramatically increase the flux of PCB-101 from the sediment bed into the water column. researchgate.net During resuspension events, both particulate-bound and dissolved PCB-101 are released. researchgate.net Laboratory column experiments simulating sediment resuspension have demonstrated that the concentrations of various PCB congeners, including PCB-101, in the overlying water are closely correlated with the concentration of suspended particulate matter (SPM). researchgate.net

Bioturbation, the mixing of sediments by benthic organisms, also plays a crucial role in the movement of PCB-101. The activities of these organisms can enhance the transport of the compound from deeper sediment layers to the sediment-water interface, making it more available for release into the water column. A two-layer model that incorporates both bioturbation in the mixed sediment layer and diffusion through the water-side boundary layer has been shown to effectively reproduce the observed nonlinear relationship between sediment-water exchange coefficients and the partitioning coefficients of different congeners. nih.gov

Soil-Atmosphere Volatilization and Deposition Processes

The exchange between soil and the atmosphere is a key process controlling the environmental fate and long-range transport of this compound. This dynamic interplay involves both volatilization from soil, which acts as a secondary source, and deposition from the atmosphere onto the soil surface.

Volatilization of PCB-101 from soil is significantly influenced by factors such as temperature, soil organic matter (SOM) content, and the compound's physical-chemical properties. nih.gov As temperatures rise, the vapor pressure of PCB-101 increases, leading to a higher rate of volatilization. nih.gov Studies in rural areas of Spain have shown that soil fugacities for PCBs tend to be higher than ambient air fugacities during warmer periods, indicating that soils act as a net source to the atmosphere under these conditions. nih.gov The amount and type of soil organic matter also affect the soil-air partitioning, with higher organic carbon content generally leading to stronger retention of PCBs in the soil. nih.gov

Atmospheric deposition of PCB-101 onto soil occurs through both wet and dry processes. Dry deposition involves the settling of particle-bound PCBs and the absorption of gaseous PCBs onto surfaces. mdpi.com Wet deposition occurs through the scavenging of PCBs from the atmosphere by precipitation. The relative importance of these deposition pathways can vary geographically and seasonally. mdpi.com For instance, in coastal areas, dry particle deposition can be a predominant route for the atmospheric input of persistent organic pollutants (POPs) to surface waters and adjacent land. mdpi.com The lower chlorinated congeners, like PCB-101, are more volatile and can be transported further in the atmosphere compared to higher chlorinated congeners. mdpi.com

The net direction of the soil-air flux (volatilization or deposition) is determined by the fugacity gradient between the two compartments. nih.gov In many temperate regions, soils are now considered to be secondary sources of PCBs to the atmosphere, as historical deposits are re-emitted. nih.govresearchgate.net This "revolving door" effect means that the mixture of PCBs found in the atmosphere can be strongly influenced by the composition of PCBs volatilizing from the soil. nih.gov

Spatial and Temporal Variability in Environmental Concentrations of this compound

The concentration of this compound in the environment exhibits significant variability both spatially and temporally. This variation is a result of historical usage patterns, proximity to sources, environmental transport processes, and regulatory actions.

Spatial Variability Spatially, concentrations of PCB-101 are generally higher in urban and industrial areas compared to rural and remote locations. nih.gov This is due to the historical use of PCBs in industrial applications and in materials commonly found in urban infrastructure. nih.gov For example, studies of French rivers have shown significant PCB contamination linked to urban and industrial areas along the river corridors. copernicus.org

Long-range atmospheric transport is a key process in the global distribution of PCB-101, leading to its presence in remote environments far from original sources. nih.govnih.gov The predominance of lower-chlorinated PCBs, including PCB-101, in remote areas like the Arctic and in lacustrine sediments in Mexico, is evidence of their capacity for long-range atmospheric transport. mdpi.comnih.gov

The following table presents a summary of reported concentrations of total PCBs in various environmental media, which would include contributions from PCB-101.

| Environmental Medium | Concentration Range | Location/Study Context |

| Surface Sediments | 3.3 to 57 µg/kg dry weight | South Lake Washington, USA wa.gov |

| Surface Sediments | 22 to 1,690 µg/kg dry weight | South Lake Washington (near specific properties) wa.gov |

| River Sediments | 0.12 to 1.25 ng/g dry weight | Beiluo River, China nih.gov |

| Outdoor Air | 0.53 ng/m³ (average) | General review of various studies nih.gov |

Temporal Variability Temporal trend studies, often utilizing dated sediment cores, provide a historical record of PCB contamination. These studies generally show that PCB concentrations began to increase significantly following their widespread industrial production, peaked around the 1970s, and then declined following bans and restrictions on their use. wa.govnih.gov For instance, a sediment core from South Lake Washington showed peak PCB concentrations around 1971, followed by a sharp drop. wa.gov Similarly, analysis of sediment cores from three large French peri-alpine lakes indicated the highest contamination levels occurred in the early 1970s. nih.gov

The flux of PCBs to sediments in French lakes illustrates the temporal changes:

| Lake | PCB Flux Range (ng·cm⁻²·yr⁻¹) | Period of Peak Contamination | Post-1990s Trend |

| Lake Annecy | 0.05 - 2 | Early 1970s | Plateaued at 0.5 ng·cm⁻²·yr⁻¹ nih.gov |

| Lake Geneva | 0.05 - 5 | Early 1970s | Further decreased nih.gov |

| Lake Bourget | 5 - 290 | Early 1970s | Plateaued at 8 ng·cm⁻²·yr⁻¹ nih.gov |

This data highlights that while a general downward trend exists, the rate of decline and current levels can vary significantly between locations, influenced by historical inputs and ongoing environmental processes. nih.govnih.gov

Environmental Fate and Transformation Mechanisms of 2,2 ,4,4 ,5 Pentachlorobiphenyl

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as photolysis, chemical oxidation and reduction, and hydrolysis. These pathways are significant in determining the persistence of 2,2',4,4',5-pentachlorobiphenyl in various environmental compartments.

Photolytic Transformation Processes and Kinetics in Aquatic and Atmospheric Phases

Photolytic transformation, or photodegradation, is a process where light energy drives chemical breakdown. For PCBs, this typically involves the cleavage of carbon-chlorine bonds. The rate and efficiency of photolysis are dependent on the PCB's structure, particularly the number and position of chlorine atoms. Research indicates that PCBs lacking chlorine atoms in the ortho positions (the 2, 2', 6, and 6' positions) tend to have a more planar structure and degrade much more slowly under light exposure compared to non-planar congeners with ortho-substituted chlorines. The presence of hydrogen peroxide (H₂O₂) can significantly accelerate the photodegradation of planar PCBs. epa.gov

While specific kinetic data for the photolysis of this compound in aquatic and atmospheric phases are not extensively detailed in the reviewed literature, general principles of PCB photochemistry apply. As this compound has chlorines in the ortho, meta, and para positions, its structure influences its susceptibility to photodegradation. The process can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls. In aquatic systems, photodegradation can be influenced by water depth and the presence of other substances that can act as photosensitizers. nih.gov Similarly, in the atmosphere, it may undergo transformation through photolysis. nih.gov

Chemical Oxidation and Reduction Reactions in Diverse Environmental Matrices

Chemical oxidation and reduction are key abiotic processes that can transform PCBs in the environment. These reactions involve the transfer of electrons and can be facilitated by various naturally occurring or introduced chemical agents.

Chemical Oxidation: Advanced oxidation processes have been explored for the degradation of PCBs. For instance, studies on the degradation of PCB-118 (2,3',4,4',5-pentachlorobiphenyl), a compound structurally similar to this compound, have shown that it can be effectively degraded in subcritical water in the presence of an oxidizing agent like hydrogen peroxide. mdpi.com Increasing the concentration of hydrogen peroxide and the reaction time has been shown to increase the destruction of PCBs. mdpi.com

Chemical Reduction: Abiotic reductive dechlorination can occur in anaerobic environments. The use of zero-valent iron (ZVI) nanoparticles has been shown to be effective in the reductive transformation of PCBs. nih.gov While direct dechlorination of PCBs in anaerobic sediments by purely chemical means is considered limited, the presence of reduced iron-porphyrins and other naturally occurring reducing agents can contribute to transformation over long periods. epa.gov

Hydrolytic Stability and Reactions in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Polychlorinated biphenyls, in general, are highly resistant to hydrolysis due to the strength and stability of the carbon-chlorine and biphenyl (B1667301) bonds. hudsonriver.org This resistance to hydrolysis is a major contributor to their persistence in aqueous environments.

While studies have investigated alkaline hydrolysis as a potential degradation pathway for PCBs, significant breakdown of this compound through hydrolysis under typical environmental pH conditions is not considered a major fate process. mdpi.com The high degree of chlorination in pentachlorobiphenyls further enhances their stability against hydrolytic attack. hudsonriver.org

Biotic Transformation and Bioremediation Research Paradigms

Biotic transformation, mediated by microorganisms, is a critical pathway for the breakdown of PCBs in the environment. Research in this area is focused on understanding the mechanisms of biodegradation and harnessing them for bioremediation purposes.

Anaerobic Reductive Dechlorination Mechanisms and Microbial Consortia Research

Under anaerobic conditions, such as those found in sediments and certain soils, the primary and most significant biotic transformation pathway for highly chlorinated PCBs is reductive dechlorination. epa.govhudsonriver.org This process involves the removal of chlorine atoms from the biphenyl structure, which are replaced by hydrogen atoms. This typically results in the formation of less chlorinated congeners that are generally less toxic and more susceptible to further degradation by aerobic bacteria. epa.gov

Microbial consortia, or communities of different microorganisms, are often required for the effective degradation of complex pollutants like PCBs. nih.govresearchgate.net In the context of this compound (PCB 99), research has shown that it can be a product of the dechlorination of more highly chlorinated PCBs, such as PCB 153. chemservice.com Subsequently, PCB 99 can undergo further reductive dechlorination, primarily through the removal of a para-chlorine, to form 2,2',4,5'-tetrachlorobiphenyl (B1211631) (PCB 52). chemservice.com The dechlorination process is often stepwise, with a preference for the removal of chlorine atoms from the meta and para positions over the ortho positions. epa.govhudsonriver.org

The rate of anaerobic dechlorination can vary significantly depending on environmental conditions and the specific microbial populations present. Studies on the closely related isomer PCB-118 have demonstrated dechlorination rates in sediment microcosms ranging from 0.0006 to 0.0308 Cl⁻/biphenyl/day, highlighting the variability in different environments. nih.gov

| Parent Compound | Dechlorination Step | Product |

|---|---|---|

| 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 153) | Reductive Dechlorination | This compound (PCB 99) |

| This compound (PCB 99) | para-Dechlorination | 2,2',4,5'-Tetrachlorobiphenyl (PCB 52) |

Identification of Dechlorinating Microorganisms and Associated Gene Expression

The microorganisms responsible for the reductive dechlorination of PCBs are often highly specialized anaerobes. Several groups of bacteria have been implicated in this process, with the phylum Chloroflexi, particularly the genus Dehalococcoides, being a key player. nih.govfrontiersin.org Other potential PCB dechlorinators include members of the Clostridia and the Geobacteraceae. nih.gov

The enzymatic machinery responsible for this transformation involves enzymes known as reductive dehalogenases (RDases). nih.gov The genes encoding these enzymes, referred to as rdhA genes, are crucial for identifying the dechlorinating potential of a microbial community. nih.gov Specific RDase genes have been linked to PCB dechlorination, including pcbA1, pcbA4, and pcbA5, which were identified in different strains of Dehalococcoides mccartyi. nih.gov The expression of these genes is often induced by the presence of chlorinated substrates, indicating a direct role in the dechlorination process. The study of these microorganisms and their dehalogenase genes is a key focus of research aimed at developing effective bioremediation strategies for PCB-contaminated sites.

| Microbial Group | Example Genus/Species | Associated Reductive Dehalogenase (RDase) Genes |

|---|---|---|

| Chloroflexi | Dehalococcoides mccartyi | pcbA1, pcbA4, pcbA5 |

| Firmicutes | Clostridium spp. | Various putative RDase genes |

| Proteobacteria | Geobacteraceae family | Various putative RDase genes |

Characterization of Dechlorination Pathways and Reaction Rates

The anaerobic dechlorination of this compound (PCB 118) is a critical transformation process in impacted environments. Studies of sediment microcosms from various PCB-contaminated sites, such as the Grasse River (NY), Fox River (WI), and Baltimore Harbor (MD), have demonstrated that indigenous organohalide-respiring bacteria are capable of dechlorinating this compound. nih.gov The process primarily involves the removal of chlorine atoms from the meta and para positions of the biphenyl structure. nih.gov This typically results in the formation of less chlorinated congeners, specifically tetra- and tri-chlorinated biphenyls, which are more susceptible to subsequent degradation by aerobic bacteria. nih.gov

Research has shown that dechlorination rates can vary significantly depending on the microbial community present in the sediment. For instance, in one comparative study, the dechlorination rate for PCB 118 was 0.0308 Cl⁻/biphenyl/day in Grasse River sediments, 0.015 Cl⁻/biphenyl/day in Baltimore Harbor sediments, and 0.0006 Cl⁻/biphenyl/day in Fox River sediments. nih.gov The extent of dechlorination can also be substantial, with observed decreases in PCB 118 concentrations reaching up to 74% in Grasse River and 90% in Baltimore Harbor sediment microcosms over a 430-day incubation period. researchgate.net

The primary dechlorination pathway for PCB 118 involves the removal of flanked chlorines at the meta and para positions, leading to the production of tetra- and tri-chlorinated congeners. researchgate.net This transformation is significant as it reduces the toxicity of the initial PCB mixture. Modeling of these anaerobic dechlorination processes has helped to quantify numerous toxicity-related dechlorination pathways, providing valuable data for risk assessment and the development of effective remediation strategies. nih.gov

Dechlorination Rates of this compound (PCB 118) in Various Sediment Microcosms

| Location | Dechlorination Rate (Cl⁻/biphenyl/day) |

|---|---|

| Grasse River, NY | 0.0308 nih.gov |

| Baltimore Harbor, MD | 0.015 nih.gov |

Aerobic Biotransformation Pathways and Microbial Involvement

Aerobic biotransformation of this compound is a key process in its environmental degradation, often following anaerobic dechlorination. This process is primarily carried out by various bacteria and fungi.

A number of bacterial strains have been identified that can degrade pentachlorobiphenyls. For example, Microbacterium paraoxydans has been shown to completely degrade 1 mg/L of a pentachlorobiphenyl congener (PCB 101, 2,2',4,5,5'-pentachlorobiphenyl) within 12 hours under laboratory conditions. nih.gov The degradation rate was found to be 23.9% within the first 4 hours. nih.gov The optimal pH for the intracellular enzymes responsible for this degradation was found to be 6.0. nih.gov Proteomic and metabolomic studies of M. paraoxydans revealed the upregulation of specific proteins, such as ABC transporter PentaCB-binding protein and translocase protein TatA, during the degradation process. nih.gov This indicates that the functional proteins for degradation are present in both the cytoplasm and on the outer surface of the cytoplasmic membrane. nih.gov

The metabolism of PCBs in organisms like rats has been studied to understand biotransformation pathways. Following administration of 2,4,5,2',5'-pentachlorobiphenyl (a structural isomer of the target compound), it was found that 89% of the excreted radioactivity was in the form of metabolites, with the major metabolite being a hydroxylated form of the parent compound. nih.gov

Co-metabolic degradation is a process where microorganisms break down a compound from which they derive no energy, in the presence of a primary growth substrate. While specific research on the co-metabolic degradation of this compound is limited in the provided search results, the general principles of PCB co-metabolism are well-established. The initial steps of aerobic PCB degradation are often catalyzed by dioxygenase enzymes, which are induced by the primary growth substrate. epa.gov This process introduces hydroxyl groups onto the biphenyl rings, making them more susceptible to further degradation.

Factors Influencing Biotransformation Efficiency in Environmental Systems

Several factors can influence the efficiency of this compound biotransformation in the environment.

Bioavailability: The sorption of PCBs to soil and sediment particles can significantly reduce their bioavailability to microorganisms. nih.gov The affinity of PCBs for soil increases with higher soil organic carbon content, PCB chlorination level, and coplanarity. nih.gov While the soil matrix reduces the absolute bioavailability of PCBs, the specific properties of the soil, such as organic carbon content, clay content, and pH, can have a complex influence. nih.gov

Redox Conditions: The type of microbial respiration occurring in an environment plays a crucial role. Dechlorination rates of PCBs have been found to be fastest under methanogenic conditions, followed by sulfate-reducing conditions, and slowest under nitrate-reducing conditions. proquest.com

Presence of Electron Donors and Other Contaminants: The addition of electron donors like acetate, pyruvate, and lactate (B86563) can enhance the dechlorination of PCBs under methanogenic and sulfate-reducing conditions. proquest.com Conversely, their addition can delay dechlorination under nitrate-reducing conditions. proquest.com The presence of other contaminants, such as polycyclic aromatic hydrocarbons (PAHs) and certain surfactants, can also delay PCB dechlorination. proquest.com

Substrate Concentration and Competition: At the enzymatic level, the concentration of the PCB congener can affect the rate and stereoselectivity of biotransformation. acs.org Competition between different PCB congeners for the active site of metabolic enzymes, such as cytochrome P-450 isozymes, can decrease the biotransformation rates of each congener. acs.org

Metabolite Identification and Characterization during Biodegradation

The identification of metabolites is crucial for understanding the biodegradation pathways of this compound.

In studies with Microbacterium paraoxydans degrading a pentachlorobiphenyl, several upregulated metabolites were identified, including 1,2,4-benzenetriol (B23740), octadecanol, malonamide, and citraconic acid. nih.gov These metabolites are associated with degradation pathways of benzoate, chlorocyclohexane, and chlorobenzene. nih.gov

In mammalian systems, the metabolism of a structurally similar compound, 2,4,5,2',5'-pentachlorobiphenyl, in rats led to the identification of several metabolites. The major metabolite was identified as 3'-hydroxy-2,4,5,2',5'-pentachlorobiphenyl. nih.gov A minor metabolite was identified as the 3',4'-dihydrodiol of the parent compound, and another was tentatively identified as 3',4'-dihydroxy-2,4,5,2',5'-pentachlorobiphenyl. nih.gov Studies in mice also identified a hydroxylated derivative as the major metabolite, which was excreted in both free and conjugated forms. nih.gov

Identified Metabolites of Pentachlorobiphenyl Degradation

| Parent Compound | Organism/System | Identified Metabolites |

|---|---|---|

| Pentachlorobiphenyl | Microbacterium paraoxydans | 1,2,4-benzenetriol, Octadecanol, Malonamide, Citraconic acid nih.gov |

| 2,4,5,2',5'-Pentachlorobiphenyl | Rat | 3'-hydroxy-2,4,5,2',5'-pentachlorobiphenyl, 3',4'-dihydrodiol of 2,4,5,2',5'-pentachlorobiphenyl, 3',4'-dihydroxy-2,4,5,2',5'-pentachlorobiphenyl nih.gov |

Sorption and Desorption Dynamics with Environmental Media

The sorption and desorption of this compound to environmental media like soil and sediment are key processes that control its fate, transport, and bioavailability. The hydrophobic nature of PCBs leads to their strong partitioning into the organic fraction of soils and sediments. researchgate.net

Studies on the sorption of hydrophobic compounds like pentachlorophenol (B1679276) (PCP), which shares some properties with PCBs, have shown that sorption isotherms are often linear, and the partitioning coefficients are proportional to the organic carbon content of the sediments. nih.gov However, a phenomenon known as sorption-desorption hysteresis is often observed, where the compound is more strongly retained by the solid phase during desorption than predicted by the sorption isotherm. nih.gov This hysteresis can be influenced by the composition of the organic matter, with lipids being a significant factor in the irreversible sorption of some organic pollutants. nih.gov

For PCBs, it has been shown that their affinity to soil increases with the organic carbon content of the soil. nih.gov In vitro tests have demonstrated that the mobilization of PCBs from soil is lowest in soils with the highest organic carbon content, which is consistent with hydrophobic partitioning theory. nih.gov The spatial orientation and chlorine content of the PCB molecule also affect its sorption, with more planar and highly chlorinated congeners generally showing stronger sorption. nih.gov

The pH of the soil can also influence sorption and desorption. For some ionizable organic compounds, the amount adsorbed increases with increasing pH. frontiersin.org The desorption rate can decrease as the initial pH increases. frontiersin.org Finer soil particles, such as those in the <0.053 mm size fraction, often exhibit a higher adsorption capacity and lower desorption rates at low pH values compared to larger particles. frontiersin.org

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2',4,5,5'-Pentachlorobiphenyl |

| 1,2,4-benzenetriol |

| 3'-hydroxy-2,4,5,2',5'-pentachlorobiphenyl |

| 3',4'-dihydroxy-2,4,5,2',5'-pentachlorobiphenyl |

| 3',4'-dihydrodiol of 2,4,5,2',5'-pentachlorobiphenyl |

| Acetate |

| Citraconic acid |

| Lactate |

| Malonamide |

| Octadecanol |

| Pentachlorophenol |

| Pyruvate |

| Tetra-chlorinated biphenyls |

Organic Matter Sorption Coefficients and Mechanisms

The sorption of this compound to soil and sediment is predominantly influenced by its high hydrophobicity, leading to a strong affinity for organic matter. This partitioning behavior is a key factor in its environmental persistence and reduced bioavailability.

The primary mechanism governing the sorption of this non-polar compound to soil organic matter (SOM) is hydrophobic partitioning. This process involves the movement of the hydrophobic PCB molecule from the polar aqueous phase into the non-polar, organic-rich matrix of the soil. This affinity for organic carbon is consistent with the general behavior of polychlorinated biphenyls, where persistence and soil affinity increase with both the degree of chlorination and the organic carbon content of the soil. nih.gov

The tendency of an organic compound to partition between organic carbon and water is quantified by the organic carbon-normalized partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to be sorbed by organic matter and thus be less mobile in the environment. Due to its high lipophilicity, as indicated by a high octanol-water partition coefficient (Log Kow), this compound is expected to have a very high Koc value. The computed XLogP3 value, a predictor of lipophilicity, for this compound is 7.2, underscoring its strong hydrophobic nature. nih.gov This high hydrophobicity drives its partitioning out of the water phase and into the organic matter of soil and sediments.

Table 1: Physicochemical Properties of this compound Relevant to Sorption

| Property | Value | Implication for Sorption |

| Molecular Formula | C12H5Cl5 | High molecular weight contributes to low water solubility. |

| Molecular Weight | 326.4 g/mol | Influences transport and partitioning behavior. |

| XLogP3 (Computed) | 7.2 nih.gov | Indicates very high hydrophobicity and a strong tendency to sorb to organic matter. |

Data sourced from PubChem.

Mineral Surface Interactions and Binding Affinity

Clay minerals, such as montmorillonite, illite, and kaolinite, are significant inorganic sorbents in soil. The sorption of hydrophobic organic compounds like PCBs to these surfaces can occur through several mechanisms, including surface complexation and electrostatic interactions. The planar structure of the biphenyl rings can facilitate interactions with the flat surfaces of clay minerals.

Studies on similar hydrophobic compounds provide insights into the potential interactions of this compound. For instance, research on other PCBs and hydrophobic molecules has shown that the presence of certain cations on the clay surface can influence sorption capacity. The specific arrangement and charge distribution of the chlorine atoms on the biphenyl structure of this compound will influence its interaction with the charged sites on mineral surfaces. Although direct quantitative data on the binding affinity of this specific congener to various minerals is scarce, its non-polar nature suggests that van der Waals forces are likely a significant contributor to its adsorption on mineral surfaces.

Influence of Environmental Conditions on Sorption Equilibria

The equilibrium between sorbed and dissolved this compound can be influenced by various environmental factors, including pH, temperature, and salinity. These factors can alter the properties of the sorbent (soil organic matter and minerals) and the solubility of the PCB itself.

pH: As a neutral, non-ionizable molecule, the chemical structure of this compound is not directly affected by changes in environmental pH. nih.gov However, pH can indirectly influence its sorption by altering the surface charge of soil minerals and the functional groups of soil organic matter. For example, changes in pH can affect the degree of protonation of functional groups on humic substances, potentially modifying their conformation and the accessibility of hydrophobic domains for PCB partitioning. Studies on other hydrophobic organic pollutants have shown that the effect of pH on sorption can be complex and soil-specific. nih.gov

Temperature: Sorption processes are generally exothermic, meaning that an increase in temperature tends to decrease the extent of sorption. For hydrophobic compounds like this compound, an increase in temperature can lead to a slight increase in its water solubility and a decrease in the strength of the hydrophobic interactions driving its partitioning into organic matter. Consequently, higher temperatures may lead to a slight reduction in the sorption of this compound to soil and sediment, potentially increasing its mobility and bioavailability.

Salinity: The effect of salinity on the sorption of hydrophobic organic compounds is often described by the "salting-out" effect. An increase in the concentration of dissolved salts in the aqueous phase can decrease the solubility of non-polar molecules like this compound, thereby promoting their partitioning into the organic phase. This would lead to an increase in the sorption coefficient (Kd) with increasing salinity. This phenomenon is particularly relevant in estuarine and marine environments where salinity gradients are common.

Bioaccumulation and Trophic Transfer Mechanisms of 2,2 ,4,4 ,5 Pentachlorobiphenyl in Ecological Systems

Uptake and Accumulation Mechanisms in Biota

The uptake and accumulation of 2,2',4,4',5-Pentachlorobiphenyl (PCB 99) in living organisms are governed by a series of physicochemical and biological processes. As a lipophilic (fat-soluble) compound, its behavior in ecological systems is largely dictated by its tendency to partition from aqueous environments into the lipid-rich tissues of biota. ontosight.ai This process, known as bioaccumulation, encompasses all routes of exposure, including absorption from the surrounding environment (e.g., water, sediment, soil) and ingestion of contaminated food. nih.govgreenfacts.org

The Bioconcentration Factor (BCF) quantifies the accumulation of a chemical in an organism directly from the surrounding water. It is defined as the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. tandfonline.com For highly hydrophobic compounds like PCBs, experimental determination of BCFs can be expensive and time-consuming. nih.gov Consequently, theoretical models, particularly Quantitative Super-Structure/Activity Relationships (QSSAR), are frequently employed to predict BCF values. nih.govresearchgate.net

These models use molecular descriptors, which are numerical representations of a molecule's chemical structure and properties, to forecast bioconcentration potential. Key descriptors for predicting PCB bioconcentration include lipophilicity (often represented by the octanol-water partition coefficient, Log K-ow), the number and position of chlorine atoms, and other structural features. nih.gov Predictive models show that BCF generally increases with lipophilicity. nih.gov For instance, splinoid QSSAR models have demonstrated high predictive accuracy for PCB BCFs across various fish species. nih.govresearchgate.net While a specific, universally accepted experimental BCF for this compound is not consistently reported across all literature, predictive models provide valuable estimates for risk assessment.

Table 1: Illustrative Predicted BCF and BAF Values for Select PCB Congeners Using Splinoid QSSAR Models

This table serves as an example of how predictive models are used. The values are derived from modeling studies and represent predictions for different fish species and conditions.

| PCB Congener | Data Set Description | Predicted log BCF/BAF |

| PCB 52 | Fish (various species) | 4.86 |

| PCB 101 | Fish (various species) | 5.61 |

| PCB 99 | Fish (various species) | 5.74 |

| PCB 118 | Fish (various species) | 6.01 |

| PCB 153 | Fish (various species) | 6.27 |

| PCB 138 | Fish (various species) | 6.30 |

| PCB 180 | Fish (various species) | 6.70 |

Source: Adapted from data structures presented in predictive modeling studies. researchgate.net

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For this compound, bioavailability is a critical factor controlling its entry into food webs.

In aquatic systems, PCBs are largely bound to organic matter in sediments due to their hydrophobic nature. epa.govospar.org This sequestration can limit their availability to some organisms. However, bottom-feeding (benthic) species can ingest contaminated sediment particles, making sediment-bound PCBs a significant source of exposure. greenfacts.org Furthermore, processes like sediment resuspension can release PCBs back into the water column, increasing their availability. Research has also shown that certain substances, such as phytogenic biosurfactants, can enhance the bioavailability of PCBs by facilitating their desorption from sediment particles through the formation of micelles. nih.govacs.org

In terrestrial ecosystems, the behavior of PCB 99 is strongly influenced by soil properties. pjoes.com Its strong affinity for organic matter means it is less likely to leach through soils with high humus content. pjoes.com However, it persists in the upper soil layers, creating a long-term reservoir for potential exposure. nih.govportlandpress.com Plants can absorb PCBs from the soil, a process known as phytoextraction, with the efficiency depending on the plant species and the specific PCB congener. queensu.camdpi.com Studies have shown that once in the soil, PCBs can be taken up by vegetation and subsequently enter the terrestrial food chain. pjoes.commdpi.com

Table 2: Example Concentrations of this compound (PCB 99) in Terrestrial Environments

| Location | Sample Matrix | PCB 99 Concentration (ng g⁻¹) |

| Durban, South Africa (Industrial Area) | Surface Soil | ~1.0 |

| Durban, South Africa (Urban Area) | Surface Soil | ~1.0 |

Source: Data from a study on PCB levels in KwaZulu-Natal, South Africa. nih.gov

The ability of this compound to cross biological membranes is fundamental to its accumulation. As a lipophilic molecule, it readily partitions from aqueous environments into the lipid bilayers of cell membranes. Molecular dynamics studies confirm that the permeation of PCBs across lipid membranes is a thermodynamically favored process, with the compounds moving toward the energy-favorable center of the membrane. springerprofessional.de

This compound is an ortho-substituted PCB congener. Research indicates that the stereochemistry of ortho-substituted PCBs allows them to disrupt membrane integrity more effectively than coplanar PCBs. nih.gov Studies using fluorescence polarization have shown that these congeners can increase membrane fluidity, which may alter the function of membrane-bound proteins. nih.govoup.com

Once absorbed, PCBs partition among different body tissues based on their lipid content. epa.gov Storage lipids (e.g., in adipose tissue) are the dominant sorption phase for hydrophobic compounds like PCBs, followed by membrane lipids and then proteins. The partitioning between adipose tissue and serum is directly related to the neutral lipid content of the serum, meaning that serum lipid levels can be used to estimate the total body burden of PCBs. epa.gov

Table 3: Partition Coefficients of Hydrophobic Compounds between Polydimethylsiloxane (PDMS) and Biological Phases

This table illustrates the relative affinity of PCBs for different biological components. A higher K value indicates a greater tendency to partition into that phase.

| Biological Phase | Partition Coefficient | Log K Value Range for PCBs |

| Storage Lipid | KSL,PDMS | 5.36 - 52.5 |

| Membrane Lipid | KML,PDMS | 0.286 - 11.8 |

| Protein | Kpro,PDMS | 0.067 - 2.62 |

Source: Data from a study measuring partition coefficients for 21 PCB congeners.

Trophic Transfer and Biomagnification Dynamics

Trophic transfer is the movement of contaminants through a food web via consumption. For persistent and bioaccumulative substances like this compound, this process can lead to biomagnification, where the concentration of the chemical increases at successively higher trophic levels. greenfacts.org

The structure of a food web plays a crucial role in the biomagnification of PCB 99. In general, organisms at the top of the food chain, such as large predatory fish, marine mammals, and birds of prey, exhibit the highest concentrations of PCBs. greenfacts.org This is because they consume prey that have already accumulated the compound, and the PCB is retained in their fatty tissues, leading to a stepwise increase in concentration with each trophic level. greenfacts.org

Studies on specific food webs have provided detailed insights into these dynamics. For example, in a spider crab food web, PCB concentrations were found to be significantly related to the trophic level of the organisms, with a greater influence of more highly chlorinated congeners at higher trophic positions. nih.gov Similarly, an analysis of biota from Qilianyu Island in the South China Sea confirmed that dietary sources were a key factor in determining PCB levels and that certain congeners were biomagnified through the local food web. nih.gov These studies underscore that as energy is transferred up the food chain, so too are persistent contaminants like PCB 99, leading to significant enrichment at higher trophic levels.

The Biomagnification Factor (BMF) is a metric used to quantify the degree of biomagnification between a predator and its prey. It is calculated as the ratio of the contaminant concentration in the predator to that in its diet. tandfonline.com A BMF value greater than 1 indicates that the chemical is biomagnifying. oup.com Trophic Magnification Factors (TMFs) are also used, which represent the average rate of concentration increase per trophic level for an entire food web.

Studies across a variety of ecosystems have demonstrated the biomagnification of PCBs, including congeners like PCB 99. In a study of cultivated seabass, BMFs were calculated for numerous PCB congeners, proving that diet is a significant pathway for contamination. nih.gov Research in the Mediterranean Sea on the European hake showed that PCBs exhibit a medium level of biomagnification compared to other contaminants like mercury. ifremer.fr Another study in Lake Victoria, Kenya, assessed BMFs of PCBs in fish and their parasitic cestodes, highlighting the complex pathways of accumulation even within a single host organism. researchgate.net The magnitude of BMFs and TMFs can vary between ecosystems, influenced by factors such as the length of the food chain, the specific species present, and the baseline level of contamination. nih.govsfu.ca

Table 4: Illustrative Biomagnification Factors (BMFs) for Select PCB Congeners in Farmed Seabass (Dicentrarchus labrax)

| PCB Congener | BMF (Lipid Weight Basis) |

| PCB 28 | 0.3 |

| PCB 52 | 0.5 |

| PCB 101 | 1.1 |

| PCB 99 | 1.2 |

| PCB 118 | 1.3 |

| PCB 153 | 1.8 |

| PCB 138 | 1.8 |

| PCB 180 | 1.7 |

Source: Adapted from a study on PCB accumulation in farmed seabass. nih.gov

Factors Influencing Trophic Transfer Efficiency

The movement and magnification of this compound through an ecosystem's food web are governed by several key factors, primarily the lipid content of organisms and their specific feeding habits.

Lipid Content: As a lipophilic (fat-soluble) compound, this compound has a high affinity for the fatty tissues of organisms. sfei.orgepa.gov This chemical property is a fundamental driver of its bioaccumulation. Organisms with higher lipid content in their tissues tend to accumulate higher concentrations of this and other PCBs. researchgate.net For instance, studies on various fish species have shown a strong correlation between the percentage of body fat and the concentration of PCBs. sfei.orgresearchgate.net This relationship means that oily fish species often carry higher contaminant loads than leaner fish at the same trophic level. researchgate.net The dynamics of lipid stores also play a role; for example, seasonal changes in lipid mobilization for energy or reproduction can influence the internal concentration and distribution of PCBs within an organism.

Feeding Habits: The dietary preferences and foraging strategies of an organism are critical in determining its exposure to this compound. The transfer of this compound occurs as one organism consumes another, with the contaminant accumulating at each successive trophic level. Research in lake ecosystems has demonstrated that fish which feed on prey from the benthic (bottom) zone, such as chironomids, can accumulate different PCB concentrations compared to those that feed on pelagic (open water) zooplankton. researchgate.net Similarly, a study on lake trout indicated that individuals with greater access to littoral (near-shore) food sources had lower concentrations of organochlorines compared to those restricted to pelagic feeding. researchgate.netnih.gov This suggests that the specific food web pathways are crucial. For example, the consumption of lipid-rich prey, such as fish eggs, can lead to a significant transfer of PCBs to predators.

Interspecies and Intraspecies Variation in Accumulation Patterns

Significant differences in the accumulation of this compound are observed both between different species (interspecies) and among individuals of the same species (intraspecies).

Interspecies Variation: Different species accumulate this compound to varying degrees, largely due to differences in their trophic position, metabolic capabilities, and life history. Studies on marine mammals in Antarctica found that PCB 101 was one of the most abundant congeners in higher-trophic-level animals like seals and killer whales. wm.edu Concentrations of total PCBs in killer whales were found to be substantially higher than in seals, a difference attributed to the killer whale's higher position in the food web. wm.edu Similarly, a comparison of dolphin species in Brazil revealed that Guiana dolphins exhibited some of the highest PCB concentrations ever reported for cetaceans, significantly higher than those found in franciscana dolphins from a nearby region. uliege.benih.gov These variations highlight how differing diets and ecological niches lead to disparate contaminant loads, even in geographically close populations.

Intraspecies Variation: Even within a single species, the concentration of this compound can vary significantly. Factors such as age, sex, genetic strain, and individual foraging behavior contribute to this variability. A study of Lake Ontario lake trout found a wide range of PCB concentrations among individuals of the same age and genetic strain. usgs.gov For instance, among 7-year-old fish, total PCB concentrations varied by a factor of nearly four. usgs.gov This variation was linked to differences in individual growth rates and likely reflects differences in their specific foraging histories. usgs.gov Furthermore, physiological state, such as spawning, can influence PCB levels, with some studies noting a more apparent relationship between PCB concentration and lipid content in spawning salmonids compared to non-spawning individuals. researchgate.net Temporal changes within a population are also evident; monitoring of white perch in the Hudson River showed that both PCB concentrations and lipid levels declined over time. epa.gov

Below is a table illustrating the variability in total PCB concentrations among different salmonid species from Lake Michigan, which reflects the kind of interspecies differences discussed.

Mean Total PCB and Lipid Values in Lake Michigan Salmonids (1984-1994)

| Species | Mean Total PCB (ppm, wet weight) | Mean Percent Lipid |

|---|---|---|

| Lake Trout (Salvelinus namaycush) | 4.5 | 22.0 |

| Brown Trout (Salmo trutta) | 2.5 | 14.0 |

| Chinook Salmon (Oncorhynchus tshawytscha) | 2.2 | 13.5 |

| Coho Salmon (Oncorhynchus kisutch) | 1.3 | 9.0 |

| Rainbow Trout (Oncorhynchus mykiss) | 1.0 | 6.0 |

This table is based on conceptual data reported in studies examining PCB and lipid relationships and is for illustrative purposes. researchgate.net

Ecological Compartmental Modeling of Bioaccumulation

To understand and predict the fate of this compound in the environment, scientists use ecological compartmental models. These mathematical models simulate the transfer and accumulation of contaminants through the different components, or "compartments," of a food web, such as water, sediment, plankton, invertebrates, and various fish species. cyf-kr.edu.plepa.gov

These models integrate a wide range of parameters, including the chemical's properties (like its octanol-water partition coefficient, Kow), environmental conditions (like temperature), and organism-specific biological data (such as lipid content, growth rates, feeding preferences, and respiration rates). cyf-kr.edu.plepa.gov For instance, a food chain model for the Hudson River was parameterized to simulate specific, high-concentration congeners, explicitly including PCB 101. epa.gov

Model verification and calibration are crucial steps where model predictions are compared against real-world data collected from the ecosystem. A benthic/pelagic food web model developed for Lake Erie was verified using concentration data for 31 PCB congeners in 14 fish species and five invertebrate species, showing that model predictions were generally within a factor of two of the observed concentrations. researchgate.net Such models have demonstrated that for top predators like lake trout, dietary intake is the dominant pathway for PCB exposure, accounting for over 99% of the observed body burden, far exceeding uptake directly from water. researchgate.net

Sensitivity analyses of these models reveal which parameters have the most significant influence on the predicted contaminant concentrations. For PCBs, the log Kow is often a highly sensitive chemical-specific parameter. cyf-kr.edu.pl Among biological parameters, factors like feeding rate and lipid content become particularly important for organisms at higher trophic levels. cyf-kr.edu.pl Individual-based models (IBMs) have further shown that variability in PCB concentrations within a fish population is highly sensitive to the variation of PCB concentrations in their prey. usgs.gov

These modeling tools are invaluable for environmental managers, as they can be used to estimate the time it might take for contaminant levels in fish to decline to safe levels following reductions in environmental loading and to assess the potential for bioaccumulation from contaminated sediments. epa.govsfei.org

Below is a conceptual table showing the types of parameters required for a food chain bioaccumulation model.

Key Parameters in a Food Chain Bioaccumulation Model

| Parameter Category | Example Parameters | Relevance to PCB 101 Accumulation |

|---|---|---|

| Chemical-Specific | Octanol-Water Partition Coefficient (Kow), PCB Assimilation Efficiency | Determines the compound's tendency to partition into lipids and be absorbed from food. |

| Organism-Specific | Lipid Content, Growth Rate, Respiration Rate, Feeding Preferences | Controls the storage capacity, growth dilution, metabolic rate, and dietary exposure of the organism. |

| Environmental | Water Temperature, Sediment Organic Carbon Content, Dissolved PCB Concentration | Influences organism metabolism, contaminant bioavailability in sediment, and baseline exposure from water. |

Advanced Analytical Methodologies for 2,2 ,4,4 ,5 Pentachlorobiphenyl in Complex Environmental Matrices

Sample Preparation Techniques for Trace Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of PCB-118, aiming to extract the analyte from the sample matrix and remove interfering substances. cdc.gov

Extraction Methods

A variety of extraction techniques are utilized to isolate PCB-118 from complex environmental matrices such as soil, sediment, and biological tissues. epa.govgcms.cz The choice of method depends on the sample type and the desired efficiency.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), employs elevated temperatures and pressures to enhance the extraction efficiency of solvents. nih.govnelac-institute.org This technique offers the advantages of reduced solvent consumption and faster extraction times compared to traditional methods. nelac-institute.org For instance, EPA Method 3545A specifies the use of PFE for extracting PCBs from solid matrices. nelac-institute.org

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. epa.gov SFE is advantageous due to the low toxicity and environmental impact of carbon dioxide, although its application for PCBs may require optimization of parameters like pressure and temperature. epa.gov

Solid-Phase Extraction (SPE) is a versatile technique that involves partitioning the analyte between a solid sorbent and a liquid phase. cdc.govepa.gov C18 cartridges are commonly used for the extraction of PCBs from aqueous samples like blood plasma. nih.gov

Soxhlet extraction is a classic and robust method for extracting PCBs from solid samples using organic solvents like hexane-acetone or methylene (B1212753) chloride-acetone mixtures. epa.govgcms.cz Automated Soxhlet systems can improve the efficiency of this process. epa.gov

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com This method is known for its speed and reduced solvent usage. nelac-institute.orgmdpi.com

Cleanup and Fractionation Strategies for Interferent Removal

Following extraction, cleanup steps are essential to remove co-extracted compounds that can interfere with the chromatographic analysis. cdc.gov

Adsorption Chromatography: Columns packed with materials like silica (B1680970) gel, Florisil, or activated carbon are widely used to separate PCBs from interfering substances. cdc.govnih.gov For example, silica gel columns can effectively remove pigments and separate nonpolar PCBs from more polar organochlorine pesticides. nih.gov Automated systems, such as the DEXTech Pure, offer efficient and standardized cleanup by separating PCBs and dioxins into distinct fractions using a multi-column setup. envirotech-online.com

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is particularly useful for removing high-molecular-weight interferences like lipids from biological samples. cdc.gov

Acid/Base Treatment: Washing the extract with concentrated sulfuric acid or passing it through an acid-treated silica gel column can effectively remove lipids and other organic interferences. nih.govnih.gov However, this method may lead to the degradation of certain analytes. nih.gov

Derivatization Techniques for Enhanced Detection

While direct analysis of PCBs is common, derivatization can be employed in specific contexts, particularly for their hydroxylated metabolites (OH-PCBs). For instance, OH-PCBs can be derivatized with diazomethane (B1218177) to form methoxy-PCBs (MeO-PCBs), which may have different chromatographic properties and can be analyzed alongside the parent PCBs. nih.gov

Chromatographic Separation Techniques

High-resolution chromatographic techniques are indispensable for separating PCB-118 from other PCB congeners and potential interferences. cdc.gov

Gas Chromatography (GC) with Capillary Columns

Gas chromatography is the cornerstone of PCB analysis. cdc.gov High-resolution capillary columns, with their ability to separate a large number of congeners, are essential for accurate quantification. cdc.govnih.gov

Column Selection: A variety of capillary columns with different stationary phases are available. Non-polar columns, such as those with a poly(5% diphenyl/95% dimethyl siloxane) phase (e.g., DB-5), are commonly used. epa.govsigmaaldrich.com Dual-column systems, employing two columns with different polarities (e.g., DB-1701 and DB-5), can provide enhanced separation and confirmation of results. epa.gov

Detectors: The electron capture detector (ECD) is highly sensitive to halogenated compounds like PCBs and is frequently used for their determination. epa.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides definitive identification and quantification. mdpi.comizs.it

Table 1: Example Gas Chromatography Operating Conditions for PCB Analysis

| Parameter | Condition 1 | Condition 2 |

| Column 1 | DB-1701, 30 m x 0.53 mm ID, 1.0 µm film | Rx1-ms, 60 m x 0.25 mm ID, 0.25 µm film |

| Column 2 | DB-5, 30 m x 0.53 mm ID, 1.5 µm film | BPX-50, 0.9 m x 0.1 mm ID, 0.1 µm film |

| Carrier Gas | Helium | Helium |

| Flow Rate | 6 mL/min | Not specified |

| Detector | ECD or ELCD | FID |

Two-Dimensional Gas Chromatography (GCxGC) for Congener-Specific Analysis

For highly complex samples where co-elution of congeners is a significant issue, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. sepsolve.com

Principle of Operation: GCxGC utilizes two columns with different stationary phases connected by a modulator. sepsolve.comyoutube.com The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column for a fast separation. sepsolve.com This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution. sepsolve.com

Advantages for PCB Analysis: The enhanced separation capabilities of GCxGC are particularly beneficial for resolving specific PCB congeners, including PCB-118, from other closely eluting isomers. epa.gov This leads to more accurate quantification and a better understanding of the congener-specific distribution in environmental samples. concawe.euepa.gov The increased signal-to-noise ratios in GCxGC can also improve detection limits. sepsolve.comresearchgate.net

Liquid Chromatography (LC) Applications

While gas chromatography (GC) has traditionally dominated PCB analysis, liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative, especially for complex matrices. nih.gov LC is highly effective for separating compounds in liquid samples and is often coupled with mass spectrometry for the analysis of PCBs and their hydroxylated metabolites in matrices such as water, soil, and biological tissues. mdpi.comshimadzu.com

The application of UHPLC can significantly reduce analysis times and improve chromatographic resolution. nih.gov For instance, a typical UHPLC system for PCB analysis might employ a C18 reversed-phase column with a gradient elution program using mobile phases like water and acetonitrile. nih.gov This setup allows for the efficient separation of PCB congeners from other organic compounds present in the sample extract before introduction into the mass spectrometer for detection. nih.govnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone of sensitive and selective PCB analysis, providing definitive identification and accurate quantification. nih.gov Its coupling with a chromatographic system (either GC or LC) is standard practice for analyzing environmental contaminants. shimadzu.com

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of 2,2',4,4',5-Pentachlorobiphenyl. lcms.cz Instruments like the Orbitrap mass spectrometer can achieve high mass accuracy, measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.gov This precision allows for the determination of a compound's elemental formula.

For this compound (C₁₂H₅Cl₅), the theoretical monoisotopic mass is 323.8834 Da. nist.gov HRMS can measure this mass with very low error (typically <5 ppm), which helps to distinguish it from other co-eluting compounds that may have the same nominal mass but a different elemental composition (isobaric interference). nih.gov Furthermore, the characteristic isotopic pattern produced by the five chlorine atoms is a key identifier. researchgate.net HRMS provides the resolving power to clearly discern this pattern, offering a high degree of confidence in the identification of the congener. nih.govresearchgate.net

Tandem mass spectrometry, or MS/MS, provides an additional layer of selectivity, which is crucial for analyzing this compound in complex environmental matrices where background interferences are high. semanticscholar.orgdphen1.com In an MS/MS experiment, a specific ion—the precursor ion—is selected, fragmented, and the resulting product ions are detected. nih.gov

For this compound, the molecular ion cluster (around m/z 326, corresponding to the most abundant isotopes) is selected in the first mass analyzer. nist.govresearchgate.net This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. Monitoring for a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), dramatically increases the signal-to-noise ratio and minimizes matrix effects, allowing for highly selective detection even at trace levels. shimadzu.comsemanticscholar.org

Table 1: Example Mass Spectrometric Parameters for this compound (PCB 101) This table is illustrative. Actual ions and energies must be optimized for the specific instrument used.

| Parameter | Description | Typical Value |

|---|---|---|

| Ionization Mode | The method used to create ions. For PCBs, Electron Ionization (EI) is common in GC-MS, while Electrospray Ionization (ESI) in negative mode can be used for LC-MS, especially for metabolites. semanticscholar.org | EI (GC-MS) or ESI- (LC-MS) |

| Precursor Ion (m/z) | The mass-to-charge ratio of the molecular ion selected for fragmentation in MS/MS. For PCB 101, this corresponds to the C₁₂H₅Cl₅ molecule. nist.gov | ~326 |

| Product Ions (m/z) | Characteristic fragments produced from the precursor ion after collision-induced dissociation. Loss of chlorine atoms is a common fragmentation pathway. | e.g., ~291 (loss of Cl), ~256 (loss of 2Cl) |

| Collision Energy (eV) | The energy applied to induce fragmentation of the precursor ion. This is an instrument-dependent parameter that requires optimization. | Variable (e.g., 20-40 eV) |

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the definitive method for achieving the most accurate and precise quantification of analytes in complex samples. nih.govnih.gov This technique corrects for the loss of analyte that can occur during sample preparation, extraction, and analysis. mdpi.com

The method involves adding a known quantity of a stable, isotopically-labeled version of the target compound (e.g., ¹³C₁₂-2,2',4,4',5-Pentachlorobiphenyl) to the sample at the very beginning of the analytical procedure. capes.gov.br This labeled internal standard is chemically identical to the native (unlabeled) analyte and therefore experiences the same physical and chemical effects throughout the entire method. nih.gov

By measuring the ratio of the native analyte to the labeled internal standard in the final mass spectrometric analysis, the initial concentration of the native analyte in the sample can be calculated with high accuracy, as any procedural losses affect both the standard and the analyte equally. nih.govmdpi.com

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring and Research

Rigorous Quality Assurance and Quality Control (QA/QC) procedures are indispensable in environmental analysis to ensure that the generated data are reliable, reproducible, and legally defensible. epa.govresearchgate.net A robust QA/QC program involves a set of systematic actions that includes analyzing method blanks, laboratory control samples, matrix spikes, and certified reference materials to monitor and validate the performance of the entire analytical method. defra.gov.ukiwlearn.net

Two critical QA/QC parameters that define the performance and sensitivity of an analytical method are the Method Detection Limit (MDL) and the Quantification Limit (QL). ecesis.net

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from the results of a method blank. epa.gov Essentially, it is the lowest concentration at which the presence of the analyte can be reliably detected by the instrument and method. ecesis.net

The Quantification Limit (QL) , often referred to as the Practical Quantitation Limit (PQL) or Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy under routine laboratory conditions. semanticscholar.orgohio.gov The QL is always higher than the MDL. ohio.gov While an analyte might be detected between the MDL and QL, the reported concentration is considered an estimate. Accurate numerical reporting requires concentrations to be at or above the QL. ecesis.net For hydroxylated PCBs, LOQs have been reported in the range of 0.009–0.030 µg/kg in food samples using UPLC-MS/MS. semanticscholar.org For parent PCBs in water and soil, detection limits can be in the low ng/L and ng/kg range, respectively, using HRGC/HRMS. cdc.gov

Table 2: Key QA/QC Limit Definitions

| Term | Definition | Significance |

|---|---|---|

| Method Detection Limit (MDL) | The minimum concentration of a substance that can be detected with 99% confidence that the concentration is greater than zero. epa.gov | Establishes the presence or absence of this compound. |

| Quantification Limit (QL) | The lowest concentration of a substance that can be quantitatively determined with acceptable accuracy and precision. ohio.gov | Defines the lower boundary for reliable and accurate concentration reporting of this compound. |

Calibration Strategies and Matrix Effects

Accurate quantitation of this compound (PCB 99) is fundamentally dependent on the quality of the calibration process and the management of matrix-induced interferences. perlan.com.pl A calibration curve is typically constructed by preparing a series of standards at different concentrations to bracket the expected concentration of the analyte in the unknown sample. perlan.com.pl The precision of the calibration is assessed by the deviation of individual points from a line of best fit and is directly reliant on the quality of the standard material and the reproducibility of the standard preparation. perlan.com.pl

For PCB analysis, methods often analyze for individual congeners, PCB homologs (grouped by chlorination level), or as commercial mixtures (Aroclors). cdc.gov The quantitation of individual congeners like PCB 99 provides the most detailed and toxicologically relevant data. cdc.gov Common analytical techniques include gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS). cdc.gov

A significant challenge in the analysis of trace contaminants is the "matrix effect," which refers to the alteration (suppression or enhancement) of the analyte signal due to co-extracted, interfering compounds from the sample matrix (e.g., soil, sediment, tissue). sciex.comnih.gov In mass spectrometry, this is often caused by matrix components interfering with the ionization of the target analyte. sciex.com Failure to properly address matrix effects can lead to poor accuracy, imprecision, and reduced sensitivity. nih.gov

Several calibration and sample preparation strategies are employed to mitigate these effects:

Internal Standard Calibration: This is a powerful method to counteract matrix effects. chromatographyonline.com A known amount of an internal standard (IS), a compound chemically similar to the analyte but not present in the sample, is added to every sample, blank, and calibration standard. chromatographyonline.com Ideally, an isotopically labeled version of the target analyte (e.g., ¹³C-labeled PCB 99) is used, as it co-elutes and experiences nearly identical matrix effects and extraction/instrumental losses as the native analyte. researchgate.net By using the ratio of the analyte response to the IS response for quantification, variations caused by matrix effects or inconsistencies in sample preparation and injection volume can be largely canceled out. chromatographyonline.com

Matrix-Matched Calibration: To quantify the matrix effect, standards can be prepared in an extract of a blank matrix (a sample known to be free of the analyte) and compared to standards in a neat (clean) solvent. sciex.com If the signal in the matrix solution is lower than in the neat standard, it indicates signal suppression. sciex.com For example, a 30% signal loss corresponds to a 70% instrumental recovery due to the matrix effect. sciex.com

Standard Addition: This method can also overcome matrix effects and involves dividing a sample into several portions. chromatographyonline.comresearchgate.net One portion is analyzed as is, while known, varying amounts of the analyte are "spiked" into the other portions. chromatographyonline.com The concentration of the analyte in the original sample is determined by extrapolating the linear plot of signal versus added concentration back to the x-intercept. While effective, this method is labor-intensive and may not be practical for laboratories with high sample throughput. researchgate.net

Sample Cleanup: Rigorous sample cleanup is crucial for removing interfering components before instrumental analysis. cdc.gov This often involves solvent extraction followed by purification steps using techniques like adsorption chromatography on materials such as Florisil. cdc.govchromatographyonline.com

The table below summarizes key calibration strategies and their utility in analyzing this compound.

| Strategy | Description | Advantages | Disadvantages |